molecular formula C20H25NO3S B2960869 3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine CAS No. 478048-83-8

3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2960869
CAS No.: 478048-83-8
M. Wt: 359.48
InChI Key: XITWLUWLYLPZIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .

Scientific Research Applications

Copper-Catalyzed Aminosulfonylation

A study developed a facile copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates, utilizing tert-butyl peroxybenzoate and XPhos ligand. This method directly synthesized a variety of potentially bioactive 1,3-oxazines, highlighting the versatility and economic efficiency of using tert-butyl groups in catalysis processes for synthesizing bioactive molecules (W. Dong et al., 2021).

Kinetic Resolution and Enantioselectivity

The kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]-benzoxazine through acylation by various chiral acyl chlorides was studied. This work provides a preparative method for obtaining enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, demonstrating the importance of tert-butyl groups in stereoselective synthesis (S. A. Vakarov et al., 2019).

Synthesis and Polymerization Behavior

Research on the synthesis, characterization, and polymerization behavior of difunctional benzoxazine monomers, such as those incorporating tert-butyl groups, has contributed to advancements in polymer science. These studies focus on the thermal and photochemical polymerization of benzoxazines, which are vital for developing new materials with specific mechanical and thermal properties (Yanfang Liu et al., 2010).

Larvicidal and Antimicrobial Activities

A series of novel triazinone derivatives, including 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, were synthesized and evaluated for their antimicrobial properties and mosquito larvicidal activity. This research highlights the potential of using tert-butyl and related compounds in developing new agents for pest control and disease prevention (C. Kumara et al., 2015).

Proton Exchange Membrane Applications

A novel sulfonic acid-containing benzoxazine monomer was synthesized for use in direct methanol fuel cells, showcasing the role of tert-butyl groups in creating materials with high proton conductivity and low methanol permeability, critical for fuel cell performance (B. Yao et al., 2014).

Mechanism of Action

For drugs or bioactive compounds, the mechanism of action refers to how the compound affects a living organism at the molecular level .

Safety and Hazards

This includes potential health effects, first aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and stability and reactivity .

Future Directions

This could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties or reduce its side effects .

Properties

IUPAC Name

3-tert-butyl-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-14-6-9-16(10-7-14)25(22,23)21-17-12-15(2)8-11-18(17)24-13-19(21)20(3,4)5/h6-12,19H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITWLUWLYLPZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=C2C=C(C=C3)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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